molecular formula C13H11N3O4S B2953789 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide CAS No. 179044-08-7

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide

Cat. No.: B2953789
CAS No.: 179044-08-7
M. Wt: 305.31
InChI Key: ZUENOJOAYVXVRP-OQLLNIDSSA-N
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Description

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is a Schiff base derivative synthesized via condensation of 2-nitrobenzaldehyde with sulfanilamide. This compound belongs to the sulfonamide class, renowned for biological activities such as enzyme inhibition and antimicrobial properties. Its structure features a nitro (-NO₂) group at the 2-position of the benzylidene moiety, which influences electronic distribution, solubility, and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENOJOAYVXVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide typically involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen gas (H₂) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and hydrazines.

  • Substitution: : Sulfonamide derivatives with different substituents.

Scientific Research Applications

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is a Schiff base derived from 2-nitrobenzaldehyde and 4-aminobenzenesulfonamide (sulfanilamide). Schiff bases are characterized by a carbon-nitrogen double bond (C=N) and are synthesized through the condensation of primary amines with aldehydes or ketones. this compound is investigated for its biological activities, mainly its antibacterial and antifungal properties, making it significant in medicinal chemistry for the creation of new therapeutic agents.

Scientific Research Applications
this compound has applications in:

  • Antimicrobial studies Studies suggest that it has antimicrobial activity against various pathogens, which indicates its potential use in treating infections.
  • Enzyme inhibition It can inhibit key enzymes in bacteria and fungi.
  • Medicinal chemistry Its structure and reactivity have garnered interest in medicinal chemistry, particularly in the development of new drugs.

Biological Activity
Schiff bases derived from sulfanilamide show diverse pharmacological activities :

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antimicrobial
  • Anticonvulsant
  • Antitumor
  • Antiulcer
  • Anti-neoplastic
  • Anti-inflammatory
  • Enzymatic inhibitors

Mechanism of Action

The mechanism by which 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzylidene ring significantly alter melting points, solubility, and spectral characteristics:

Compound Substituent(s) Melting Point (°C) Key Spectral Features (IR, cm⁻¹)
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide (15a) 2-NO₂ 197–198 1641 (C=O), 1598 (C=N)
3-Chloro derivative (15b) 2-NO₂, 3-Cl 178–179 1646 (C=O), 1591 (C=N)
4-[(3-Nitrobenzylidene)amino]benzenesulfonamide (16a) 3-NO₂ 218–219 1667 (C=O), 1595 (C=N)
4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide 5-Cl, 2-OH >300 3360–3240 (O–H/N–H), 1640 (C=N)
4-[(4-Methoxybenzylidene)amino]benzenesulfonamide 4-OCH₃ N/A 1650–1600 (C=N), 1250 (C–O–C)
  • Nitro vs. Hydroxy/Methoxy Groups : Electron-withdrawing nitro groups reduce electron density on the Schiff base, enhancing electrophilicity. In contrast, electron-donating groups like -OH or -OCH₃ increase solubility in polar solvents .
  • Halogen Effects : Chlorine at the 3-position (15b) lowers melting points compared to nitro derivatives, likely due to disrupted crystal packing .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The 5-chloro-2-hydroxy derivative forms intramolecular O–H⋯N hydrogen bonds, stabilizing planar conformations critical for metal chelation .
  • Crystal Packing : Methoxy-substituted derivatives () exhibit layered stacking via π–π interactions (3.7–3.8 Å), whereas nitro derivatives (15a) show tighter packing due to dipole-dipole interactions .
  • Torsional Flexibility : AutoDock studies () reveal that compounds with fewer torsional bonds (e.g., 4-chlorobenzylidene derivatives) achieve higher binding affinities to proteins like EGFR .

Biological Activity

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide, a Schiff base compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the condensation reaction of 2-nitrobenzaldehyde with 4-aminobenzenesulfonamide. The typical yield for this synthesis ranges from 70% to 90%, with a reported melting point of approximately 220 °C, indicating its stability as a solid. The reaction can be represented as follows:

4 aminobenzenesulfonamide+2 nitrobenzaldehyde4 2 nitrobenzylidene amino benzenesulfonamide\text{4 aminobenzenesulfonamide}+\text{2 nitrobenzaldehyde}\rightarrow \text{4 2 nitrobenzylidene amino benzenesulfonamide}

Antimicrobial Properties

The primary biological activity of this compound is its antimicrobial effects. Studies have demonstrated that it exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, it has shown efficacy against Staphylococcus epidermidis, Escherichia coli, and Bacillus cereus . The mechanism of action is believed to involve the inhibition of key enzymes in bacteria and fungi, disrupting their metabolic processes.

Case Studies

  • Inhibition Studies : A study conducted on a series of diazobenzenesulfonamides indicated that compounds similar to this compound displayed nanomolar affinities towards carbonic anhydrase (CA) isoforms. This suggests potential applications in targeting specific enzymes involved in microbial metabolism .
  • Antifungal Activity : In vitro studies have also reported antifungal activity against various fungal strains, highlighting the compound's broad-spectrum antimicrobial potential. The structure-activity relationship (SAR) studies suggest that modifications in the nitro group position can significantly affect the antimicrobial efficacy .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound inhibits critical enzymes necessary for bacterial growth and survival.
  • Disruption of Membrane Integrity : It may also compromise bacterial membrane integrity, leading to cell lysis.

Comparative Analysis

Property This compound Other Sulfanilamide Derivatives
Antibacterial ActivitySignificant against Gram-positive and Gram-negative bacteriaVaries widely
Antifungal ActivityPresentLimited in some derivatives
Binding Affinity to CA IsozymesHigh (nanomolar range)Lower compared to diazobenzenesulfonamides
Synthesis Yield70% - 90%Varies

Q & A

What are the standard synthetic routes for preparing 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide?

Level: Basic
Methodological Answer:
The compound is synthesized via Schiff base formation. A typical procedure involves reacting 4-aminobenzenesulfonamide with 2-nitrobenzaldehyde under reflux in ethanol or methanol. The reaction is catalyzed by acidic (e.g., glacial acetic acid) or mild basic conditions. The product is purified via recrystallization using ethanol/water mixtures. Key intermediates (e.g., substituted acyl chlorides) are prepared using thionyl chloride (SOCl₂) for chlorination of carboxylic acids, followed by reaction with aminosulfonamides in the presence of pyridine to remove HCl .

What spectroscopic and crystallographic techniques are used to characterize this Schiff base?

Level: Basic
Methodological Answer:

  • IR spectroscopy: Identifies imine (C=N stretch at ~1600–1620 cm⁻¹) and sulfonamide (S=O asymmetric/symmetric stretches at ~1350–1150 cm⁻¹) functional groups .
  • NMR: ¹H NMR confirms aromatic proton environments (δ 7.0–8.5 ppm) and the imine proton (δ ~8.3 ppm). ¹³C NMR resolves the C=N carbon (~150 ppm) and sulfonamide carbons .
  • X-ray diffraction: Determines crystal packing, bond lengths (e.g., C=N ~1.28 Å), and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and nitro groups) .

How does enol-imine/keto-amine tautomerization impact the compound’s stability?

Level: Advanced
Methodological Answer:
DFT studies (B3LYP/6-311++G(d,p)) reveal that enol-imine → keto-amine tautomerization is thermodynamically unfavorable (ΔG > 0 in gas and solvent phases). Reverse tautomerization is feasible (ΔG < 0) due to lower activation barriers (~25 kcal/mol) and solvent polarity stabilization. Polar solvents (e.g., DMSO) stabilize the keto-amine form via hydrogen bonding, as shown by PCM modeling .

Table 1: Thermodynamic Parameters for Tautomerization (Gas Phase)

ReactionΔH (kcal/mol)ΔG (kcal/mol)
Enol-imine → Keto-amine+8.2+9.5
Keto-amine → Enol-imine-3.1-2.8

How do computational methods like DFT validate experimental data for this compound?

Level: Advanced
Methodological Answer:
DFT calculations (using Gaussian 09) optimize molecular geometry, vibrational frequencies, and electronic properties. Comparisons with experimental IR/NMR data show <5% deviation for bond lengths and vibrational modes. HOMO-LUMO gaps (~4.2 eV) correlate with UV-vis absorption maxima (~320 nm), confirming charge-transfer transitions .

What nonlinear optical (NLO) properties does this compound exhibit?

Level: Advanced
Methodological Answer:
The compound’s first hyperpolarizability (β) is ~12× higher than urea, as calculated via DFT. This arises from electron-withdrawing nitro and sulfonamide groups, which enhance π-conjugation and dipole moment alignment. NLO efficacy is solvent-dependent, with polar solvents amplifying β values .

How is this compound utilized in antimicrobial studies?

Level: Advanced
Methodological Answer:
Metal chelates (e.g., Mn(II), Co(II)) of the Schiff base show enhanced antimicrobial activity compared to the free ligand. Synthesized complexes are screened via agar diffusion against E. coli and S. aureus. MIC values (0.5–2.0 µg/mL) suggest mechanisms involving membrane disruption or enzyme inhibition via sulfonamide moieties .

What role do hydrogen bonds play in its crystal structure?

Level: Advanced
Methodological Answer:
Graph-set analysis (Etter’s rules) identifies recurring motifs:

  • N–H⋯O (R₂²(8)): Between sulfonamide NH and nitro O.
  • O–H⋯N (R₂²(10)): In hydrated forms or hydroxyl-substituted derivatives.
    These interactions stabilize layered packing, critical for predicting solubility and thermal stability .

How are metal chelates of this Schiff base synthesized and characterized?

Level: Advanced
Methodological Answer:
Refluxing the ligand with metal salts (e.g., MnSO₄·H₂O) in ethanol yields chelates. Characterization includes:

  • UV-vis: d-d transitions (e.g., Mn(II) at ~500 nm).
  • TG/DTA: Decomposition steps confirm hydration states.
  • Magnetic susceptibility: High-spin Mn(II) complexes show µeff ~5.9 BM .

What structural features define its Schiff base configuration?

Level: Basic
Methodological Answer:
The planar C=N linkage (bond angle ~120°) and dihedral angle between aromatic rings (~15°) are confirmed by X-ray data. Steric effects from the nitro group distort the benzylidene moiety, influencing reactivity and π-stacking .

How are QSAR models applied to predict its bioactivity?

Level: Advanced
Methodological Answer:
QSAR studies use descriptors like logP, molar refractivity, and HOMO energy. Regression models (R² > 0.85) correlate sulfonamide electronegativity with antibacterial IC₅₀. Docking simulations (AutoDock Vina) identify binding to E. coli dihydrofolate reductase (binding energy ~-9.2 kcal/mol) .

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